Sodium;2-formyl-3-methylbutanenitrile
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Overview
Description
Sodium;2-formyl-3-methylbutanenitrile: is an organic compound with the molecular formula C6H9NO. It is also known by its IUPAC name, 2-formyl-3-methylbutanenitrile. This compound is characterized by the presence of a formyl group (–CHO) and a nitrile group (–C≡N) attached to a butane backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methylbutanenitrile with formic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 2-formyl-3-methylbutanenitrile often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The compound is usually produced in bulk quantities for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 2-formyl-3-methylbutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The formyl and nitrile groups can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: 2-formyl-3-methylbutanenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It may be used in experiments to investigate enzyme interactions and metabolic pathways .
Medicine: Researchers investigate its potential as a lead compound for drug development .
Industry: In the industrial sector, 2-formyl-3-methylbutanenitrile is used in the production of specialty chemicals and intermediates. It is also employed in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2-formyl-3-methylbutanenitrile involves its interaction with specific molecular targets. The formyl and nitrile groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Methylbutanenitrile: This compound is structurally similar but lacks the formyl group.
2-Hydroxy-2-methylbutanenitrile: This compound contains a hydroxyl group instead of a formyl group, leading to different chemical behavior and applications.
2-Amino-3-methylbutanenitrile hydrochloride:
Uniqueness: 2-formyl-3-methylbutanenitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and versatility. This combination of functional groups makes it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C6H8NNaO |
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Molecular Weight |
133.12 g/mol |
IUPAC Name |
sodium;2-formyl-3-methylbutanenitrile |
InChI |
InChI=1S/C6H8NO.Na/c1-5(2)6(3-7)4-8;/h4-5H,1-2H3;/q-1;+1 |
InChI Key |
HKPNCXQAFZJJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[C-](C=O)C#N.[Na+] |
Origin of Product |
United States |
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